
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate (CAS No. 1245906-69-7) is a chemical compound with the molecular formula C4H2BF4KN2 . It belongs to the class of boron-containing heterocycles . The compound features a trifluoroborate group attached to a 2-fluoropyrimidin-5-yl moiety, with potassium as the counterion .
Synthesis Analysis
The synthesis of Potassium trifluoro(2-fluoropyrimidin-5-yl)borate involves the reaction of a suitable boron source (such as boronic acid ) with 2-fluoropyrimidin-5-yl in the presence of potassium fluoride . The trifluoroborate group is introduced during this process. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a boron atom bonded to the 2-fluoropyrimidin-5-yl group, with three fluorine atoms attached to the boron center. The potassium ion balances the charge. The SMILES notation for this compound is B-F)(F)(F)F.[K+] .
Chemical Reactions Analysis
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate can participate in various chemical reactions, including cross-coupling reactions , ligand exchange , and boronate formation . Its reactivity is influenced by the trifluoroborate group and the fluorine substituents on the pyrimidine ring .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
potassium;trifluoro-(2-fluoropyrimidin-5-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUUVZSLKMYISK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BF4KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855878 |
Source


|
| Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate | |
CAS RN |
1245906-69-7 |
Source


|
| Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

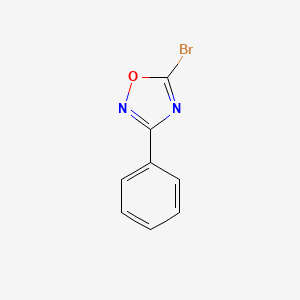
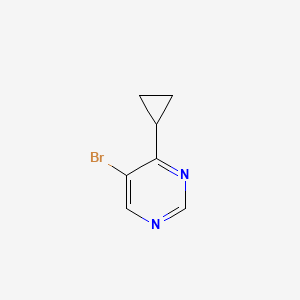
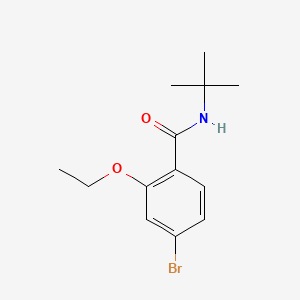
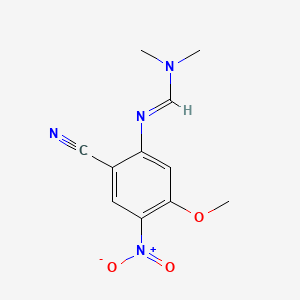
![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
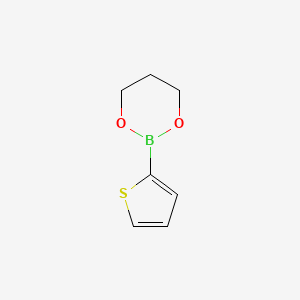
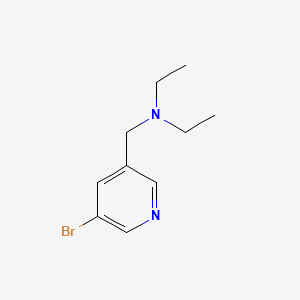
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
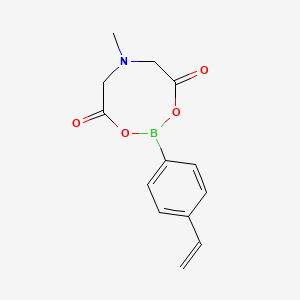
![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)
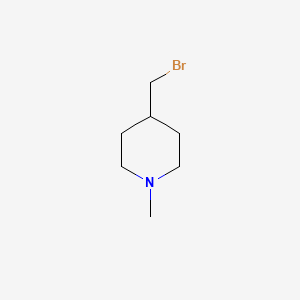
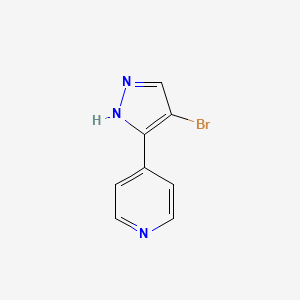
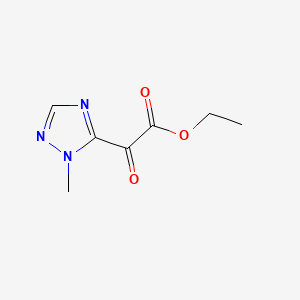
![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)